Scarabaecin
Description
Contextualization of Insect Host Defense Peptides (HDPs) in Innate Immunity
Insects rely on a potent innate immune system as their primary line of defense against invading microorganisms. A crucial component of this system is the production of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs). nih.govtiho-hannover.de These small, typically cationic and amphipathic molecules are synthesized primarily in the insect's fat body and hemocytes and are released into the hemolymph upon infection. biorxiv.orgnih.gov
HDPs exhibit broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and even some viruses. frontiersin.orgnih.gov Their mechanism of action often involves disrupting the microbial cell membrane, leading to cell death. academicjournals.org The diversity of insect HDPs is vast and they are generally classified into several families based on their structure and amino acid composition, including α-helical peptides like cecropins, cysteine-rich peptides such as defensins, proline-rich peptides, and glycine-rich peptides. biorxiv.org This remarkable diversity underscores the evolutionary plasticity of insect immunity and provides a rich source for the discovery of new antimicrobial compounds. nih.gov
Overview of Oryctes rhinoceros as a Model Organism for Antimicrobial Peptide Discovery
The coconut rhinoceros beetle, Oryctes rhinoceros, is a significant pest of palm trees in Asia and the Pacific Islands. nih.gov Its ability to thrive in environments rich in decaying organic matter, and thus high microbial loads, suggests a robust immune system. researchgate.net This has made it a compelling model organism for the discovery of novel antimicrobial peptides. nih.gov
Research on O. rhinoceros has led to the identification of several HDPs, including oryctin and rhinocerosin. nih.govresearchgate.net The exploration of its transcriptome and hemolymph has provided valuable insights into the beetle's immune defenses and has paved the way for the isolation of previously uncharacterized peptides with potential therapeutic applications. nih.govresearchgate.net The study of insects like O. rhinoceros that inhabit challenging microbial environments is a strategic approach to uncovering potent and novel HDPs. nih.gov
Significance of Scarabaecin as a Novel Cysteine-Containing Antifungal Peptide
This compound, a peptide isolated from the hemolymph of Oryctes rhinoceros, stands out due to its unique characteristics. nih.gov It is a cysteine-containing antifungal peptide with a molecular weight of 4080 Da. nih.gov Unlike many other insect HDPs which exhibit broad-spectrum activity, this compound's primary strength lies in its potent antifungal properties, particularly against phytopathogenic fungi. nih.govproteopedia.org
A key feature of this compound is its chitin-binding property, which is believed to be central to its antifungal mechanism. nih.govigem.org While it shares some structural similarities with the chitin-binding domains of other proteins, its primary sequence shows no significant homology to previously reported proteins, suggesting it represents a new class of chitin-binding antimicrobial proteins. nih.govproteopedia.org The presence of cysteine residues and a disulfide bond contributes to its structural stability and function. proteopedia.org
Scope and Objectives of the Academic Research Outline on this compound
The primary objective of research on this compound is to fully characterize this novel antifungal peptide. This involves a multi-faceted approach encompassing its isolation, structural elucidation, mechanism of action, and potential applications. Key research aims include:
Isolation and Purification: To isolate this compound from the hemolymph of Oryctes rhinoceros and develop efficient purification protocols.
Structural Analysis: To determine the primary amino acid sequence and the three-dimensional structure of this compound, including the identification of disulfide linkages. proteopedia.orgscience.gov
Functional Characterization: To investigate the spectrum of its antifungal activity against a range of fungal pathogens and to elucidate its mechanism of action, with a particular focus on its chitin-binding properties. nih.govproteopedia.org
Comparative Analysis: To compare the structure and function of this compound with other known antifungal peptides and chitin-binding proteins to understand its unique features. nih.govproteopedia.org
The scope of this research is to provide a comprehensive understanding of this compound, from its molecular architecture to its biological function, thereby laying the groundwork for its potential development as a novel antifungal agent. scribd.comgradcoach.comeditage.com
Research Findings on this compound
| Category | Finding | Citation |
| Source | Isolated from the hemolymph of the coconut rhinoceros beetle, Oryctes rhinoceros. | nih.govigem.org |
| Molecular Weight | Approximately 4080 Da. | nih.gov |
| Composition | A 36-residue polypeptide containing cysteine. | proteopedia.org |
| Structure | The solution structure consists of a two-stranded antiparallel β-sheet connected by a type-I β-turn following a short helical turn. A conserved disulfide bond is located in the C-terminal half. | proteopedia.org |
| Primary Activity | Potent antifungal activity against phytopathogenic fungi such as Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea. | nih.govebi.ac.uk |
| Secondary Activity | Weak activity against the insect pathogenic fungus Beauveria bassiana and the bacterium Staphylococcus aureus. Not effective against phytopathogenic bacteria. | nih.govebi.ac.uk |
| Mechanism of Action | Exhibits chitin-binding properties, which is believed to be the basis for its antifungal activity. | nih.govigem.org |
| Novelty | The amino acid sequence shows no significant similarity to other known proteins, suggesting it is a new member of the chitin-binding antimicrobial protein family. | nih.govproteopedia.org |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ELPKLPDDKVLIRSRSNCPKGKVWNGFDCKSPFAFS |
Origin of Product |
United States |
Discovery and Molecular Characterization of Scarabaecin
Isolation and Purification Methodologies from Biological Sources
The initial isolation of scarabaecin was achieved from the hemolymph of the coconut rhinoceros beetle, Oryctes rhinoceros. science.gov A crucial first step in this process involved inducing the beetle's immune system. This was accomplished by pricking the larvae with a needle dipped in a bacterial culture, a common technique to stimulate the production of antimicrobial peptides.
Following immune induction, the hemolymph was collected. This raw biological fluid, containing a complex mixture of molecules, was then subjected to a series of purification steps. The primary method used for purification was reverse-phase high-pressure liquid chromatography (RP-HPLC). nih.gov This technique separates components of a mixture based on their hydrophobicity. Through this process, a specific fraction exhibiting antifungal activity was isolated, leading to the identification of the novel peptide, this compound. science.gov The molecular mass of the purified this compound was determined to be 4080 Da. science.gov
Molecular Cloning and Sequence Analysis of this compound cDNA
To understand the genetic blueprint of this compound, researchers employed molecular cloning techniques. science.govnih.govnih.gov A cDNA library was constructed from the beetle, which is a collection of cloned DNA fragments representing the genes expressed in the organism. thermofisher.com Specifically, reverse transcriptase-polymerase chain reaction (RT-PCR) was utilized. science.gov This powerful method allows for the amplification of a specific DNA sequence from an RNA template.
For the cloning of this compound cDNA, a primer was designed based on the N-terminal amino acid sequence of the purified peptide. science.gov This primer then guided the RT-PCR process to amplify the specific gene encoding this compound. Subsequent sequencing of the cloned cDNA revealed the full amino acid sequence of the peptide. science.gov This genetic information is crucial for understanding the peptide's synthesis and structure.
Bioinformatic Analysis and Comparative Sequence Homology
Bioinformatic tools are essential for comparing newly discovered protein sequences with existing databases to identify similarities and infer evolutionary relationships. u-bordeaux.frrcsb.orgyoutube.comnih.gov When the deduced amino acid sequence of this compound was analyzed, it initially showed no significant similarity to other known proteins at the time of its discovery. science.gov
| Property | Description |
| Peptide Length | 36 residues nih.gov |
| Molecular Mass | 4080 Da science.gov |
| Structural Family | Invertebrate chitin-binding proteins ebi.ac.uk |
| Key Structural Feature | Tertiary structural similarity in the C-terminal half to chitin-binding domains nih.gov |
Identification of Conserved Domains and Motifs (e.g., Chitin-Binding Domains)
Detailed analysis of this compound's structure has identified key conserved domains and motifs that are crucial for its function. plos.orgresearchgate.netnih.gov The most significant of these is a chitin-binding domain located in the C-terminal half of the peptide. nih.gov This domain is responsible for the peptide's ability to bind to chitin (B13524), a primary component of fungal cell walls. science.govnih.gov
Interestingly, the pattern of conserved functional residues that bind to chitin in this compound differs from that of chitin-binding proteins in other invertebrates and plants. nih.gov This unique arrangement suggests that this compound does not share a direct common ancestor with these other proteins, further supporting the hypothesis of convergent evolution for chitin-binding functionality. nih.gov
| Domain/Motif | Location | Function/Characteristic |
| Chitin-Binding Domain | C-terminal half (residues 18-36) nih.gov | Binds to chitin, crucial for antifungal activity. science.govnih.gov |
| Conserved Disulfide Bond | C-terminal half nih.gov | Stabilizes the overall protein folding. nih.gov |
| Secondary Structures | C-terminal half (residues 18-36) nih.gov | Includes a two-stranded antiparallel β-sheet and a type-I β-turn. nih.gov |
Biosynthesis and Genetic Regulation of Scarabaecin
Gene Structure and Genomic Context of Scarabaecin
The gene that codes for the this compound peptide is known as the scar gene. ebi.ac.uk While the precise sequence and structure of the scar gene have not been detailed in published research, general principles of insect antimicrobial peptide gene structure can be inferred. A draft genome for Oryctes rhinoceros has been sequenced, revealing a total size of approximately 372 Mb and predicting around 16,241 genes. nih.govnih.gov The scar gene resides within this genomic landscape.
Insect AMP genes, including those for defensins, are known to contain introns, which are non-coding sequences that are removed from the RNA transcript. For example, in the carpenter ant Camponotus floridanus, one defensin (B1577277) gene features a single intron, while another has two. plos.org This intron-exon organization is a typical feature of eukaryotic genes and allows for processes like alternative splicing, although this has not been specifically documented for this compound. The regions of DNA that flank the coding sequence of the scar gene, particularly the upstream promoter region, contain binding sites for transcription factors that control when and how much of the gene is expressed. asm.orgnih.gov
Transcriptional and Translational Mechanisms of this compound Production
The production of this compound begins with transcription, the process of creating a messenger RNA (mRNA) copy from the DNA sequence of the scar gene. This process is initiated when transcription factors bind to specific DNA sequences in the gene's promoter region. diva-portal.org For many insect AMPs, including defensins, key transcription factors belong to the NF-κB (Nuclear Factor-kappa B) and C/EBP (CCAAT-enhancer-binding protein) families. asm.orgnih.gov These factors recognize and bind to specific motifs in the promoter, such as κB-like and GATA motifs, which are crucial for activating gene expression in response to an immune challenge. asm.orgnih.govtandfonline.com The binding of these transcription factors helps recruit RNA polymerase, the enzyme that synthesizes the mRNA molecule. diva-portal.org
Once the mRNA transcript is created, it is processed to remove introns and then transported out of the nucleus to the ribosomes. In the cytoplasm, translation occurs: the ribosome reads the genetic code on the mRNA and synthesizes a polypeptide chain. This initial product is not the final, active this compound peptide but an inactive precursor protein. nih.gov
Inducible Expression Pathways in Response to Microbial Challenge
The expression of this compound is inducible, meaning its production is significantly increased in response to infection. plos.org This is a hallmark of the insect innate immune system, which relies on signaling pathways to detect pathogens and mount a rapid defense. mdpi.comresearchgate.net The primary pathways responsible for inducing AMP expression in insects are the Toll and the Immune deficiency (Imd) pathways. eje.czeje.cz
The Toll pathway is typically activated by infections with Gram-positive bacteria and fungi. mdpi.comeje.cz Recognition of fungal cell wall components, such as β-1,3-glucan, triggers a cascade of serine proteases that ultimately activates NF-κB-like transcription factors (e.g., Dorsal or Dif). mdpi.comresearchgate.neteje.cz These factors then move into the nucleus and bind to the promoters of AMP genes, like scar, initiating their transcription. eje.cz Given that this compound has potent antifungal activity, the Toll pathway is the most likely route for its induction upon fungal infection. ebi.ac.uk Indeed, Oryctes rhinoceros larvae are known to be susceptible to fungal pathogens like Metarhizium anisopliae, which would trigger such an immune response. ijstr.orgugm.ac.id
The Imd pathway, on the other hand, is primarily responsible for defense against Gram-negative bacteria. mdpi.comnih.gov It activates a different NF-κB transcription factor called Relish, which also drives the expression of specific AMPs. nih.govfrontiersin.org While this compound's main role appears to be antifungal, these pathways can have some overlap, and a full picture of its regulation may involve elements from both.
Post-Translational Processing and Maturation of the Active Peptide
Following translation, the newly synthesized this compound precursor protein must undergo several modifications to become a functional antimicrobial peptide. nih.gov This is a common strategy for AMPs, ensuring that the potent, membrane-disrupting activity of the final peptide is reserved for when and where it is needed, preventing harm to the host's own cells. nih.govnih.gov
The initial precursor is known as a pre-pro-protein. It contains a signal peptide at its N-terminus that directs it into the endoplasmic reticulum for processing. ontosight.aimdpi.com This signal peptide is quickly cleaved off, resulting in a pro-protein. ontosight.ai The pro-protein consists of the pro-peptide region and the sequence of the mature defensin. The pro-peptide of defensins is typically anionic (negatively charged) and is thought to neutralize the cationic (positively charged) mature peptide, keeping it inactive. nih.gov
The final step is the proteolytic cleavage of this pro-peptide by specific enzymes to release the mature, active this compound. nih.govnih.gov In other insect AMPs like attacins, this cleavage is performed by furin-like enzymes that recognize specific amino acid motifs. mdpi.com For defensins produced by Paneth cells in mice, an enzyme called matrilysin is responsible for processing the pro-defensins into their active form. nih.gov While the specific proteases that mature this compound have not yet been identified, it is clear that this proteolytic processing is an essential final step in its biosynthesis.
Biological Activities and Functional Studies
Antifungal Activity Profile Against Phytopathogenic Fungi
Chemically synthesized Scarabaecin has demonstrated notable antifungal activity against several significant phytopathogenic fungi. nih.gov Its effectiveness has been confirmed against Pyricularia oryzae, the causative agent of rice blast disease, as well as Rhizoctonia solani and Botrytis cinerea, which are responsible for various plant diseases. nih.govebi.ac.uk This broad-spectrum activity against plant pathogens highlights its potential for agricultural applications. nih.gov However, the peptide does not show activity against phytopathogenic bacteria. nih.govebi.ac.uk
Table 1: Antifungal Activity of this compound against Phytopathogenic Fungi
| Target Fungus | Activity Level | Reference |
|---|---|---|
| Pyricularia oryzae | Active | nih.govebi.ac.uk |
| Rhizoctonia solani | Active | nih.govebi.ac.uk |
Evaluation of Activity Against Insect Pathogenic Fungi
This compound's activity extends to fungi that are pathogenic to insects. Studies have shown that it exhibits weak activity against Beauveria bassiana, a well-known insect pathogenic fungus. nih.gov This particular activity is noteworthy as B. bassiana is itself used as a biological insecticide to control various pest insects. researchgate.netmdpi.com
Assessment of Antibacterial Activity
The antibacterial profile of this compound appears to be limited. Research indicates that it possesses weak activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov
Table 2: Antibacterial and Insect Pathogenic Fungal Activity of this compound | Target Organism | Type | Activity Level | Reference | | --- | --- | --- | | Beauveria bassiana | Insect Pathogenic Fungus | Weak | nih.gov | | Staphylococcus aureus | Gram-positive Bacterium | Weak | nih.gov |
Role in Insect Innate Immune Response and Pathogen Defense
This compound is an integral part of the insect's innate immune system, which is the primary line of defense against invading pathogens. nih.govfrontiersin.org The innate immune system in insects relies on the recognition of broad pathogen-associated molecular patterns (PAMPs), such as components of microbial cell walls, which triggers various defense mechanisms. nih.govmdpi.com These responses include the production of antimicrobial peptides (AMPs) like this compound, which are secreted into the hemolymph to combat infections. frontiersin.org The presence and activity of peptides like this compound are crucial for the insect to effectively neutralize and clear fungal and bacterial threats. nih.govfrontiersin.org
Interactions with Fungal Cell Wall Components
The mechanism of this compound's antifungal action is linked to its ability to interact with key structural components of the fungal cell wall. nih.gov The fungal cell wall, a structure not present in humans, is primarily composed of polysaccharides like chitin (B13524) and glucans, making it an excellent target for antifungal agents. frontiersin.orgnih.govnih.gov Research has demonstrated that this compound has chitin-binding properties, with a dissociation constant (Kd) of 1.315 μM. nih.gov This interaction with chitin, a crucial polymer for maintaining the structural integrity of the fungal cell wall, is a key aspect of its fungicidal activity. nih.govlsuhsc.edu By binding to chitin, this compound likely disrupts the cell wall, leading to cell death. nih.gov This specific mode of action classifies this compound as a member of the chitin-binding family of antimicrobial proteins. nih.gov
Molecular Mechanism of Action
Investigation of Scarabaecin's Interaction with Chitin (B13524)
This compound, an antifungal peptide isolated from the coconut rhinoceros beetle, Oryctes rhinoceros, exhibits its antimicrobial properties primarily through its interaction with chitin. nih.govigem.org Chitin, a polymer of N-acetylglucosamine, is a crucial component of fungal cell walls and the exoskeletons of invertebrates. nih.gov Research has demonstrated that this compound possesses a distinct chitin-binding property. nih.gov The dissociation constant (Kd) for this interaction has been determined to be 1.315 µM, indicating a strong binding affinity. nih.gov This binding is specific, as this compound does not bind to other polysaccharides like curdlan (B1160675) or peptidoglycan. bioone.orgoup.com
The interaction between this compound and chitin is thought to be a critical first step in its mechanism of action, allowing the peptide to accumulate on the fungal cell surface. oup.com This accumulation is believed to facilitate the disruption of the cell membrane, ultimately leading to fungal cell death. igem.org
Analysis of Membrane Permeabilization and Disruption Mechanisms
The antifungal action of this compound involves the permeabilization and disruption of the fungal cell membrane. igem.org This process is a common mechanism for many antimicrobial peptides (AMPs), which often target the lipid bilayer of pathogenic cells. nih.govmdpi.com The initial binding of this compound to chitin on the fungal cell wall is a crucial prerequisite that concentrates the peptide at the cell surface, facilitating its subsequent interaction with the plasma membrane. oup.comigem.org
While the precise model of membrane disruption by this compound is not fully elucidated, several mechanisms are proposed for AMPs in general, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govacademicjournals.orgresearchgate.net In the barrel-stave model, peptides insert into the membrane to form a pore. The toroidal pore model involves the formation of pores with the lipid monolayers bent continuously through the pore. In the carpet model, peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner. Given that this compound accumulates on the cell surface by binding to chitin, a carpet-like mechanism or a subsequent pore formation event is plausible.
The disruption of the membrane leads to increased permeability, allowing the leakage of intracellular contents and the influx of external molecules, which ultimately results in cell death. semanticscholar.orguni-halle.de Some studies on other AMPs have shown that this permeabilization can be a rapid, all-or-none process for individual cells. semanticscholar.org The selectivity of many AMPs for microbial membranes over host cells is often attributed to differences in membrane composition, such as the presence of cholesterol in mammalian membranes, which can inhibit peptide activity. nih.govplos.org
Identification of Specific Cellular Targets and Signaling Pathways within Pathogens
While the primary mechanism of this compound is believed to be membrane disruption, the possibility of interactions with specific intracellular targets and the modulation of signaling pathways within pathogens cannot be entirely ruled out. academicjournals.org For many antimicrobial peptides, after penetrating the cell membrane, they can interfere with various intracellular processes, including DNA synthesis, protein synthesis, and enzymatic activities. mdpi.comnih.gov
In fungi, several signaling pathways are crucial for growth, development, and virulence. These include the cyclic AMP-Protein Kinase A (cAMP-PKA) pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and mitogen-activated protein kinase (MAPK) cascades. frontiersin.orgplos.orgmdpi.com These pathways regulate responses to environmental stress, cell wall integrity, and morphogenesis. frontiersin.orgnih.gov Pathogens have evolved sophisticated mechanisms to sense and respond to external threats, and it is conceivable that this compound or its downstream effects could perturb these signaling networks. frontiersin.orgamericanscientist.org For instance, disruption of the cell membrane can lead to osmotic stress, which would activate the HOG pathway. plos.org
However, current research on this compound has primarily focused on its direct interaction with chitin and subsequent membrane permeabilization. nih.govigem.org There is no direct evidence yet to identify specific intracellular targets or signaling pathways that are directly modulated by this compound. The observed antifungal activity is largely attributed to the physical disruption of the cell envelope. igem.orgigem.org Future research may explore whether this compound, after gaining entry into the fungal cell, interacts with specific intracellular molecules or affects critical signaling cascades, which could represent a secondary mechanism of action.
Comparative Mechanistic Studies with Related Antimicrobial Peptides
The mechanism of action of this compound, characterized by its chitin-binding and subsequent membrane disruption, shares similarities with other antimicrobial peptides (AMPs), yet also possesses unique features. igem.orgigem.org Many AMPs, such as defensins and cathelicidins, exert their antimicrobial effects by permeabilizing the cell membranes of pathogens. frontiersin.orgfrontiersin.orgnih.gov This membrane disruption can occur through various models, including the formation of pores or a detergent-like effect. nih.govacademicjournals.orgresearchgate.net
A key distinguishing feature of this compound is its specific binding to chitin, a component of the fungal cell wall. nih.govoup.com This is not a universal characteristic of all AMPs. For example, many defensins, a major family of AMPs found in vertebrates, invertebrates, and plants, directly target the microbial cell membrane without necessarily binding to a specific cell wall component like chitin. nih.govfrontiersin.orgwikipedia.org However, some other antifungal peptides, such as EAFP1 from the rubber tree, also exhibit chitin-binding properties as a core part of their antifungal mechanism. igem.org
Comparative studies of different AMPs highlight a diversity of strategies for combating pathogens. plos.orgfrontiersin.org While some peptides rely on strong membrane permeabilization, others may have more specific intracellular targets or immunomodulatory functions. mdpi.comfrontiersin.org The mechanism of this compound, which combines specific targeting of the fungal cell wall with membrane disruption, represents an effective and specialized antifungal strategy within the broader class of antimicrobial peptides. igem.orgigem.org
Structure Activity Relationship Sar and Rational Design
Elucidation of Scarabaecin's Three-Dimensional Structure
The three-dimensional solution structure of this compound, a 36-residue polypeptide from the coconut rhinoceros beetle Oryctes rhinoceros, was determined using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy. core.ac.ukcollaborativedrug.com The structural calculations were performed using a hybrid distance geometry-simulated annealing protocol, based on 492 interproton distance restraints, 10 hydrogen-bonding distance restraints, and 36 dihedral angle restraints. core.ac.ukdovepress.com This process yielded a set of 20 refined structures. core.ac.uk
| Structural Feature | Location/Residues | Stabilizing Forces |
| Short Helical Turn | N-terminal region | - |
| Two-stranded Antiparallel β-sheet | Residues 22-26 and 31-35 | 7 Hydrogen Bonds |
| Type-I β-turn | Connects β-strands | - |
| Disulfide Bond | Cys18 - Cys36 | Covalent Bond |
| Hydrophobic Core | Throughout the fold | Hydrophobic Interactions |
Mutational Analysis to Identify Key Residues for Biological Activity
While comprehensive, systematic mutational analysis studies for the entire this compound peptide are not extensively documented in the reviewed literature, inferences about key residues can be drawn from structural data and analogue studies. The structural elucidation revealed that the C-terminal half of this compound is structurally homologous to chitin-binding domains. core.ac.ukcollaborativedrug.com This suggests that the conserved residues within this region are critical for its primary antifungal activity, which relies on binding to fungal chitin (B13524). core.ac.ukscience.gov
Further insights into functionally important regions come from studies on synthetic fragments of the peptide. science.gov Specifically, analysis of oligopeptides derived from the Ala22-Lys30 region highlights the importance of this segment for a different type of antimicrobial activity. science.gov Although this is not a formal mutational analysis where individual amino acids are systematically substituted, the study of these fragments indicates that specific sequences within the larger peptide can harbor distinct biological activities. science.gov
Synthesis and Characterization of this compound Analogues and Derivatives
The native 36-amino acid this compound peptide has been successfully synthesized chemically to confirm its biological activity. science.govscience.gov The chemically synthesized version demonstrated antifungal activity against several phytopathogenic fungi, including Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea, which is consistent with the activity of the naturally isolated peptide. science.govscience.gov
In addition to the full-length peptide, researchers have synthesized and characterized smaller analogues based on the this compound sequence. science.gov A notable example includes the synthesis of oligopeptides corresponding to the Ala22-Lys30-NH2 region of this compound. science.gov These synthetic analogues were created to explore the potential for smaller, more accessible peptides that might retain or even possess novel antimicrobial properties. Characterization of these analogues confirmed their primary structure and purity, allowing for direct correlation of their defined structure with their observed biological effects. science.gov
Correlation of Structural Modifications with Altered Biological Potency and Selectivity
The study of this compound and its derivatives provides a clear example of how structural modifications can dramatically alter biological potency and selectivity.
Native this compound's primary activity is antifungal, which is attributed to its chitin-binding property, with a dissociation constant (Kd) of 1.315 μM. science.govscience.gov It shows potent activity against plant-pathogenic fungi but is largely ineffective against bacteria. science.govscience.gov
In contrast, the synthetic oligopeptide analogues derived from the Ala22-Lys30-NH2 region exhibit a significant shift in activity. science.gov These smaller peptides displayed strong antibacterial activity against both Gram-negative and Gram-positive bacteria, a function not prominent in the parent molecule. science.gov The mechanism of action for these analogues was also altered; their antibacterial effect was found to be due to direct interaction with and disruption of bacterial membranes, as demonstrated by the leakage of glucose from liposomes. science.gov This membrane-disrupting activity is different from the chitin-binding mechanism of the full-length this compound. Furthermore, these Ala22-Lys30-NH2 analogues generally showed no hemolytic activity and did not inhibit the growth of murine fibroblast cells or macrophages, indicating a degree of selectivity for bacterial cells. science.gov
| Compound | Primary Structure | Primary Biological Activity | Mechanism of Action |
| This compound | 36-amino acid peptide | Antifungal | Chitin-binding science.govscience.gov |
| Ala22-Lys30-NH2 Analogues | 9-amino acid peptides | Antibacterial | Bacterial membrane disruption science.gov |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities. wikipedia.org The goal of QSAR is to develop mathematical models that can predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. These models are built by finding a statistical relationship between calculated molecular descriptors (which represent properties like lipophilicity, electronic effects, and steric bulk) and experimentally measured biological activity. slideshare.nettaylorfrancis.com
While QSAR is a powerful and widely used tool in medicinal chemistry for developing drugs, antimicrobial agents, and other bioactive molecules, a specific and detailed QSAR analysis for this compound or its derivatives has not been reported in the reviewed scientific literature. dovepress.comnih.gov The development of a robust QSAR model for this compound would require a large dataset of diverse analogues with corresponding biological activity data. Such an analysis could potentially identify the key physicochemical properties that govern its antifungal or antibacterial activities and accelerate the rational design of novel this compound-based therapeutic peptides.
Ecological and Evolutionary Significance
Scarabaecin's Contribution to the Ecological Fitness of Oryctes rhinoceros
The coconut rhinoceros beetle, Oryctes rhinoceros, thrives in environments rich in decaying organic matter, such as rotting palm logs and compost, which are also teeming with a diverse array of microorganisms, including potential pathogens. nih.govmdpi.com The beetle's ability to survive and reproduce in such a microbe-rich habitat is a testament to its robust immune system, a key component of its ecological fitness. Antimicrobial peptides (AMPs) are crucial elements of this defense, and this compound, an AMP discovered in the hemolymph of O. rhinoceros, plays a significant role. nih.govscience.gov
This compound is a novel 4080-Da antifungal peptide whose primary structure shows no significant similarity to previously reported proteins. science.gov Its primary contribution to the beetle's fitness lies in its potent antifungal activity. This is particularly important for defense against entomopathogenic fungi, such as Metarhizium anisopliae, which are natural enemies of many insects and pose a significant threat in the beetle's environment. scirp.orgnih.govmdpi.com M. anisopliae infects insects by penetrating their cuticle, a process that this compound can directly counter. mdpi.com
A key feature of this compound that enhances its antifungal efficacy is its ability to bind to chitin (B13524). science.gov Chitin is a major structural component of fungal cell walls and the insect exoskeleton. This compound's chitin-binding property suggests a mechanism where it concentrates on the surface of invading fungal hyphae, disrupting their structure and inhibiting growth. science.gov While it is highly effective against certain fungi, it shows weaker activity against the insect-pathogenic fungus Beauveria bassiana and the bacterium Staphylococcus aureus. science.gov This specificity indicates a tailored defensive role in the beetle's ecology. By neutralizing specific fungal threats, this compound helps maintain the beetle's health, allowing it to successfully complete its life cycle, from larva to adult, thereby ensuring the continuation of its lineage. researchgate.net The collective immune response, including the production of this compound and other AMPs like oryctin and rhinocerosin, is fundamental to the beetle's resilience and success as a species. nih.govresearchgate.net
Table 1: Properties of this compound from Oryctes rhinoceros
| Property | Description | Source |
|---|---|---|
| Molecular Weight | 4080 Da | science.gov |
| Composition | 36-residue polypeptide containing cysteine | science.gov |
| Primary Function | Antifungal activity | science.gov |
| Mechanism | Exhibits chitin-binding properties (Kd = 1.315 µM) | science.gov |
| Target Specificity | Effective against various fungi; weak activity against Beauveria bassiana and Staphylococcus aureus | science.gov |
| Origin | Isolated from the hemolymph of the coconut rhinoceros beetle, Oryctes rhinoceros | science.gov |
Co-evolutionary Aspects of Insect-Pathogen Interactions
The relationship between insects and their pathogens is a classic example of a co-evolutionary arms race, where each side continuously develops new strategies for attack and defense. mdpi.comnumberanalytics.comnih.gov This dynamic interplay exerts strong selective pressures that shape the evolution of both host and pathogen. mdpi.comnih.gov For insect hosts like Oryctes rhinoceros, this involves evolving sophisticated immune defenses, while pathogens like entomopathogenic fungi evolve mechanisms to evade or overcome these defenses. mdpi.com
The primary route of infection for many entomopathogenic fungi, including Metarhizium anisopliae, is through the host's cuticle. nih.govmdpi.com These fungi have developed a battery of enzymes, such as proteases and chitinases, to degrade this physical barrier. mdpi.com In response, insects have evolved a multi-layered defense system at the cuticular surface, including the production of antimicrobial peptides and proteins within the hemolymph to combat pathogens that successfully breach the outer defenses. mdpi.com
This compound represents a molecular product of this co-evolutionary struggle. Its existence and specific antifungal properties are a direct response to the persistent threat posed by fungi in the beetle's environment. The peptide's ability to bind to chitin, a key component of the fungal cell wall, is a highly adapted trait for targeting these specific pathogens. science.gov This interaction is a critical checkpoint in the infection process. As the fungus attempts to penetrate the host, it is met with immune effectors like this compound that are specifically adapted to recognize and neutralize it. This dynamic of pathogen virulence and host resistance drives the diversification of both fungal effector proteins and host immune molecules, leading to a continuous cycle of adaptation and counter-adaptation. mdpi.comnih.gov The variation in immune responses observed among different geographical populations of O. rhinoceros against pathogens like the Oryctes rhinoceros nudivirus (OrNV) further illustrates this ongoing evolution, where local pathogen pressures select for specific host defense repertoires. nih.govasm.org
Phylogenetic Analysis of this compound and Related Peptides Across Insect Species
Phylogenetic studies of antimicrobial peptides (AMPs) across insect species reveal a complex history of gene evolution, including conservation within lineages and diversification leading to novel peptide families. biorxiv.orgnih.govpreprints.org Insect AMPs are broadly classified based on their structure and amino acid composition into groups such as cecropins, defensins, and glycine-rich peptides. nih.gov this compound, being a cysteine-containing antifungal peptide, belongs to the broad class of cysteine-stabilized AMPs, which includes the well-studied defensin (B1577277) family. science.govnih.gov
Defensins are characterized by a conserved cysteine-stabilized α-helix and β-sheet (CSαβ) motif and are found widely across insects and other organisms. nih.govmdpi.com Phylogenetic analyses of insect defensins often show that they cluster according to insect orders (e.g., Diptera, Lepidoptera, Coleoptera), indicating a shared evolutionary origin followed by divergence. biorxiv.orgnih.gov While this compound's unique amino acid sequence does not show significant similarity to other known proteins, its structural and functional characteristics place it within the context of coleopteran defensins and other chitin-binding proteins. science.gov
Studies on AMPs from the Scarabaeidae family, to which Oryctes belongs, have identified a rich diversity of defensins, cecropins, attacins, and coleoptericins. biorxiv.orgnih.gov These analyses show that within Coleoptera, AMPs can exhibit significant variation. nih.gov this compound can be considered a unique member of the coleopteran AMP arsenal (B13267). Its chitin-binding domain, while functional, presents a new pattern of conserved amino acid residues compared to other known invertebrate and plant chitin-binding proteins, suggesting it is a novel member of this protein group. science.gov This novelty suggests a lineage-specific evolution within the Scarabaeidae, tailored to the specific ecological pressures faced by O. rhinoceros.
Table 2: Comparison of this compound with Other Insect Antimicrobial Peptide Families
| Peptide Family | Primary Structure | Disulfide Bridges | Primary Target | Representative Organism(s) | Source |
|---|---|---|---|---|---|
| This compound | Unique 36-residue polypeptide | Contains Cysteine (implies disulfide bridges) | Fungi | Oryctes rhinoceros (Coleoptera) | science.gov |
| Defensins | Cysteine-stabilized αβ (CSαβ) motif | 3-4 | Gram-positive bacteria, Fungi | Flies (Diptera), Beetles (Coleoptera) | biorxiv.orgnih.govmdpi.com |
| Cecropins | Linear, α-helical, amphipathic | 0 | Gram-negative & Gram-positive bacteria | Moths (Lepidoptera), Flies (Diptera) | nih.govnih.gov |
| Coleoptericins | Glycine (B1666218)/Proline-rich | 0 | Gram-negative & Gram-positive bacteria | Weevils, Dung Beetles (Coleoptera) | biorxiv.orgroyalsocietypublishing.org |
| Attacins | Glycine-rich | 0 | Gram-negative bacteria | Moths (Lepidoptera), Dung Beetles (Coleoptera) | nih.govroyalsocietypublishing.org |
Evolutionary Origins of Cysteine-Stabilized Antifungal Peptides in Arthropods
Cysteine-stabilized antifungal peptides are a widespread and ancient component of the innate immune system, with deep evolutionary roots. These peptides are defined by a specific three-dimensional structure, the cysteine-stabilized α-helix and β-sheet (CSαβ) fold, which is stabilized by a conserved network of disulfide bridges. nih.govfrontiersin.org This structural motif is not exclusive to arthropods but is also found in plants, fungi, and other invertebrates, suggesting a very early origin, potentially preceding the split between the plant, fungi, and animal kingdoms. nih.govbiorxiv.org
The CSαβ-containing peptides, often referred to as defensins, can be broadly categorized. Invertebrates possess several types, including ancient invertebrate-type defensins (AITDs) and classical insect-type defensins (CITDs), which are primarily antibacterial, and plant/insect-type defensins (PITDs), which are mainly antifungal. frontiersin.org this compound, with its potent antifungal activity and cysteine content, functionally aligns with the PITD group. science.gov The evolutionary journey of these peptides is marked by functional diversification. It is hypothesized that an ancestral antifungal peptide scaffold gave rise to peptides with new functions, such as antibacterial activity, through processes of gene duplication and mutation. frontiersin.org
The presence of CSαβ defensins across such a vast range of life forms points to their fundamental importance in defending against microbial pathogens. biorxiv.org The conservation of the PITD group in particular across three eukaryotic kingdoms (fungi, plants, and animals) suggests that defense against fungal pathogens was a powerful selective pressure early in eukaryotic evolution. nih.gov The evolution of these peptides within the arthropod lineage has involved extensive lineage-specific adaptations, giving rise to the diverse array of defensins seen in insects today. nih.govresearchgate.net this compound is a product of this long evolutionary history, a specialized weapon in the arthropod immune arsenal that has been honed by the specific ecological challenges encountered by the ancestors of Oryctes rhinoceros. science.gov
Advanced Methodologies in Scarabaecin Research
Chromatographic Techniques for Scarabaecin Purification and Analysis (e.g., HPLC)
The isolation and purification of this compound from its natural source, the beetle Trypoxylus dichotomus, as well as from recombinant systems, heavily relies on chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a cornerstone technique. researchgate.netnih.gov
RP-HPLC separates peptides based on their hydrophobicity. The crude or partially purified extract containing this compound is passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent concentration is then used to elute the bound peptides, with more hydrophobic peptides like this compound eluting at higher organic solvent concentrations. nih.govmdpi.com This method is effective for removing residual salts, synthesis reagents, and other impurities. mdpi.com
In a typical workflow for purifying insect-derived antimicrobial peptides, the collected hemolymph is first subjected to initial separation steps which may include solid-phase extraction or size-exclusion chromatography to fractionate the sample by size before the final high-resolution purification by RP-HPLC. researchgate.netmdpi.com The fractions collected from the HPLC are then tested for antimicrobial activity to identify those containing the active this compound peptide. nih.gov
Table 1: Chromatographic Techniques in this compound Research
| Technique | Principle | Application in this compound Research |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Final purification of this compound from crude extracts and recombinant systems, purity assessment. researchgate.netnih.govmdpi.com |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Initial fractionation of hemolymph to separate peptides from larger proteins and other molecules. mdpi.com |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration based on affinity. | Initial purification step to remove salts and other interfering substances from the sample. mdpi.com |
| Anion Exchange Chromatography (AIEX) | Separation based on net negative charge. | Used in purification protocols for recombinant proteins, often as a polishing step. cytivalifesciences.com |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity in aqueous solutions with high salt concentrations. | A polishing step in some recombinant protein purification schemes. cytivalifesciences.com |
Mass Spectrometry-Based Approaches for Peptide Identification and Quantification in Biological Matrices (e.g., LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. nih.govacdlabs.com This sensitive technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. acdlabs.com
When coupled with liquid chromatography (LC), as in LC-MS, it becomes a powerful analytical platform that separates the complex mixture of peptides from a biological sample before MS analysis. slideshare.net For even greater specificity and structural information, tandem mass spectrometry (LC-MS/MS) is employed. creative-proteomics.com In an LC-MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information that can be used to identify the peptide unambiguously. creative-proteomics.com
LC-MS/MS is particularly valuable for:
Identification: Confirming the presence of this compound in purified fractions and complex biological matrices like hemolymph. creative-proteomics.com
Quantification: Measuring the concentration of this compound in samples. This can be done through label-free quantification, which compares the signal intensity of the peptide across different samples, or by using isotopically labeled internal standards for absolute quantification. bioxpedia.comyoutube.com
Structural Characterization: Analyzing the amino acid sequence and identifying any post-translational modifications.
The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and quantifying the low concentrations of this compound typically found in biological samples. creative-proteomics.comkeystonelab.com
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Application in this compound Research |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography, then determines their mass-to-charge ratio. | Identification and quantification of this compound in various samples. slideshare.netbioxpedia.com |
| Tandem Mass Spectrometry (LC-MS/MS) | Involves two stages of mass analysis for structural elucidation. | Definitive identification of this compound through fragmentation patterns, and highly sensitive quantification. creative-proteomics.com |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | A soft ionization technique often used for large, fragile molecules like peptides. | Rapid determination of molecular mass of purified this compound. bath.ac.uk |
Spectroscopic Techniques for Conformational and Interaction Studies
Understanding the three-dimensional structure of this compound and how it interacts with bacterial membranes is crucial to elucidating its mechanism of action. Spectroscopic techniques are vital for these conformational and interaction studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic-level structure of molecules in solution. spectroscopyonline.com For this compound, NMR can be used to determine its secondary and tertiary structure, and to study how its conformation changes upon interaction with membrane mimetics like micelles or liposomes. acs.orgnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to study the secondary structure of peptides. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum can indicate the presence of α-helices, β-sheets, or random coil structures. researchgate.net Studies on other antimicrobial peptides have shown that they often adopt a random conformation in aqueous solution but transition to a more ordered, helical structure upon interacting with a membrane environment. researchgate.netmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com It can provide information about the secondary structure of peptides and their orientation within a lipid bilayer.
Fluorescence Spectroscopy: This technique can be used to monitor the interaction of this compound with membranes. spectroscopyonline.com For instance, the intrinsic fluorescence of tryptophan residues can be monitored for changes in their local environment, which can indicate peptide binding to or insertion into a membrane.
These spectroscopic methods collectively provide a comprehensive picture of this compound's structure and its dynamic interactions with its target membranes. researchgate.netspectroscopyonline.com
Recombinant Expression and Purification Strategies for this compound
To overcome the limitations of isolating this compound from its natural source, recombinant expression systems are employed to produce larger quantities of the peptide for research and potential therapeutic applications. mdpi.com The choice of expression system is critical and depends on factors like the complexity of the protein, required yield, and post-translational modifications.
Commonly used expression systems include:
Bacterial Systems (e.g., Escherichia coli): E. coli is a popular choice due to its rapid growth, low cost, and well-understood genetics. doccheck.com However, it may not be ideal for peptides like this compound that contain disulfide bonds, as the reducing environment of the E. coli cytoplasm can prevent their proper formation. Strategies to address this include expressing the peptide in the periplasm or using engineered strains that facilitate disulfide bond formation.
Yeast Systems (e.g., Saccharomyces cerevisiae): Yeast systems offer some advantages over bacteria, including the ability to perform some post-translational modifications and secrete the expressed protein, which can simplify purification.
Insect Cell Systems (e.g., Baculovirus Expression Vector System): These systems are well-suited for producing complex proteins with post-translational modifications similar to those in mammalian cells. nih.gov Given that this compound is an insect-derived peptide, an insect cell system could be a highly suitable expression host. nih.gov
Mammalian Cell Systems: While more complex and expensive, mammalian cell lines are used when human-like post-translational modifications are essential for the peptide's activity. nih.govgenscript.com
Once expressed, the recombinant this compound must be purified. This typically involves a multi-step process that may include affinity chromatography (if the peptide is expressed with a purification tag), ion-exchange chromatography, and reversed-phase chromatography. cytivalifesciences.comresearchgate.netnavigo-proteins.com
Table 3: Comparison of Recombinant Expression Systems for this compound
| Expression System | Advantages | Potential Challenges for this compound |
| Bacterial (E. coli) | Rapid growth, high yield, low cost. doccheck.com | Difficulty with disulfide bond formation, potential for inclusion body formation. nih.gov |
| Yeast (S. cerevisiae) | Capable of some post-translational modifications, secretion of protein. | Potential for hyperglycosylation, which may not be native to this compound. |
| Insect Cells | Good for complex proteins, proper folding and disulfide bonds, similar PTMs to native insect proteins. nih.gov | Higher cost and more complex than bacterial systems. nih.gov |
| Mammalian Cells | Most similar post-translational modifications to humans. genscript.com | High cost, slower growth, complex culture conditions. nih.gov |
Synthetic Biology Applications for Modified Peptide Production and Pathway Engineering
Synthetic biology offers powerful tools to go beyond the native this compound sequence and engineer novel peptides with improved characteristics. mdpi.comnih.gov This involves the rational design and construction of new biological parts, devices, and systems. mpg.de
Key applications in this compound research include:
Modified Peptide Production: By altering the gene that codes for this compound, researchers can create variants with specific amino acid substitutions. nih.gov These modifications can be designed to enhance properties such as antimicrobial potency, stability against proteases, or selectivity towards specific pathogens. mdpi.com For example, substitutions can be made to increase the peptide's net positive charge or amphipathicity, which are often correlated with antimicrobial activity. nih.gov
Pathway Engineering: Synthetic biology approaches can be used to engineer the metabolic pathways of host organisms (like E. coli or yeast) to optimize the production of this compound or its modified versions. doccheck.com This could involve introducing genes for enzymes that facilitate post-translational modifications or knocking out genes for proteases that degrade the peptide. nih.gov
Combinatorial Biosynthesis: This approach involves creating large libraries of peptide variants by combining different genetic elements. nih.gov These libraries can then be screened for peptides with desired activities, accelerating the discovery of new and improved antimicrobial agents.
Cell-Free Expression Systems: Cell-free systems, which use cellular machinery in vitro, allow for the rapid production and screening of peptide variants without the constraints of a living cell. mpg.de This is particularly useful for producing peptides that might be toxic to the host organism.
These synthetic biology strategies are transforming the field of antimicrobial peptide research, enabling the development of next-generation therapeutics based on natural scaffolds like this compound. mpg.dersc.org
Future Research Directions and Translational Applications
Comprehensive Elucidation of Scarabaecin's Regulatory Networks
A critical area of future research is the complete mapping of the genetic and molecular pathways that regulate the expression of the this compound gene. In insects, the production of antimicrobial peptides (AMPs) is a cornerstone of the humoral immune response and is tightly controlled by sophisticated signaling networks. frontiersin.org Key insect immune signaling pathways, including the Toll, Immune Deficiency (IMD), and JAK/STAT pathways, are known to be instrumental in defending against pathogens. frontiersin.orgmdpi.com These pathways are activated when pattern recognition receptors (PRRs) detect microbial components, which in turn initiates a cascade leading to the activation of transcription factors. frontiersin.orgmdpi.com
In Drosophila, for instance, the Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the IMD pathway responds to Gram-negative bacteria, both culminating in the activation of NF-κB-like transcription factors (e.g., Relish) that bind to promoter regions of AMP genes to drive their expression. frontiersin.orgnih.gov The JAK/STAT pathway also contributes to the immune response, particularly against viral infections, by regulating the production of specific effectors. nih.govnih.gov
However, the specific regulatory elements—such as promoters, enhancers, and silencers—and the trans-acting factors that bind to them to control this compound synthesis remain to be identified. wikipedia.orgnih.gov Future studies must aim to pinpoint which of these major signaling pathways governs this compound expression in Oryctes rhinoceros. Research should focus on identifying the specific cis-regulatory sequences in the this compound gene and the transcription factors that interact with them. nih.govmit.edu This knowledge is fundamental for understanding its role in immunity and for harnessing its production for biotechnological purposes.
Deeper Understanding of this compound's Role in Integrated Insect Immune Responses
Insects possess a robust innate immune system that integrates physical barriers, cellular defenses, and humoral responses to combat infection. frontiersin.org The insect immune system is broadly categorized into cellular and humoral immunity. mdpi.com While cellular immunity involves hemocytes that perform phagocytosis and encapsulation of foreign invaders, humoral immunity involves the secretion of effector molecules into the hemolymph. frontiersin.org this compound is a key player in this latter category.
Upon systemic infection, the fat body—the insect equivalent of the liver—and certain hemocytes are stimulated to produce a cocktail of AMPs. mdpi.com this compound, a cysteine-rich peptide, functions alongside other classes of AMPs, such as α-helical cecropins and glycine-rich peptides, to provide a broad-spectrum defense. numberanalytics.comencyclopedia.pub While many insect defensins are primarily active against Gram-positive bacteria, this compound exhibits potent antifungal activity, which is attributed to its unique chitin-binding capability. encyclopedia.pubbioone.org This suggests a specialized role in combating fungal pathogens that have breached the initial physical barriers.
Future research should investigate the synergy between this compound and other AMPs. Understanding how the insect immune system coordinates the expression and activity of these diverse peptides will provide a more complete picture of this integrated defense mechanism.
| AMP Class | Primary Structure/Key Feature | Typical Microbial Target | Example Compound(s) |
|---|---|---|---|
| α-Helical Peptides | Amphipathic α-helical structure, cationic. encyclopedia.pub | Gram-positive and Gram-negative bacteria. encyclopedia.pub | Cecropins, Moricins. encyclopedia.pub |
| Cysteine-Rich Peptides (Defensins) | Stabilized by multiple disulfide bonds (CSαβ motif). nih.govfrontiersin.org | Mainly Gram-positive bacteria, fungi. mdpi.comencyclopedia.pub | Defensin (B1577277), Drosomycin, this compound. mdpi.com |
| Proline-Rich Peptides | High content of proline residues. mdpi.com | Mainly Gram-negative bacteria. mdpi.com | Apidaecin, Drosocin. mdpi.com |
| Glycine-Rich Peptides | High content of glycine (B1666218) residues. encyclopedia.pub | Gram-negative bacteria, fungi. encyclopedia.pub | Attacin, Coleoptericin. encyclopedia.pub |
Development of this compound-Based Biomolecules for Agricultural Pathogen Control
The agricultural sector is in urgent need of sustainable alternatives to conventional chemical pesticides due to rising concerns about environmental health and pathogen resistance. biotechrep.ir Insect AMPs represent a promising source of natural bioactive compounds for developing novel crop protection strategies. numberanalytics.combiotechrep.ir The transgenic expression of insect AMP genes in plants has been shown to confer enhanced resistance to pathogenic bacteria and fungi. mdpi.com
This compound, with its demonstrated antifungal and antibacterial activities, is a prime candidate for such agricultural applications. bioone.org Its ability to bind to chitin (B13524)—a major structural component of fungal cell walls—makes it particularly suitable for combating fungal diseases that devastate crops. bioone.orgsci-hub.se Future research should focus on developing this compound-based biomolecules, either for direct application as a biopesticide or for use in generating transgenic crop varieties with innate resistance to a range of pathogens. numberanalytics.com
| Pathogen Type | Pathogen Name | Disease Caused | Potential for this compound Action |
|---|---|---|---|
| Fungus | Fusarium oxysporum | Fusarium wilt in various crops | High (chitin in cell wall) |
| Fungus | Botrytis cinerea | Gray mold on fruits and vegetables | High (chitin in cell wall) |
| Fungus | Rhizoctonia solani | Root rot, damping-off | High (chitin in cell wall) |
| Gram-positive Bacterium | Clavibacter michiganensis | Bacterial canker of tomato | Moderate to High (peptidoglycan cell wall) |
| Gram-negative Bacterium | Pseudomonas syringae | Bacterial speck, blight, and canker | Moderate (general membrane disruption) |
Exploring this compound as a Model for Novel Antimicrobial Discovery
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibiotics with new mechanisms of action. biotechrep.ir this compound's unique properties make it an excellent model for this purpose. Its structure is stabilized by a conserved disulfide bond, conferring high resistance to degradation. nih.gov This stability is a highly desirable trait for therapeutic peptides.
| Property | Description | Advantage in Drug Design |
|---|---|---|
| Structural Stability | Cysteine-rich peptide with a conserved disulfide bond that stabilizes its fold. nih.gov | High resistance to proteolysis and harsh physiological environments, leading to a longer half-life. nih.gov |
| Novel Mechanism | Antifungal activity is linked to its ability to bind chitin, a key component of fungal cell walls. bioone.org | Provides a new target that can circumvent existing drug resistance mechanisms. |
| Engineering Potential | Its constrained structure is suitable for molecular grafting, where new bioactive epitopes can be added. nih.gov | Allows for the rational design of new peptide therapeutics with tailored specificities and enhanced activities. frontiersin.org |
| Convergent Evolution | The chitin-binding domain evolved independently from similar domains in other organisms. nih.gov | Represents a distinct structural solution for a biological function, offering a unique template for bio-inspired design. |
Advancing Knowledge in Peptide Biology and Innate Immunity
Studying this compound significantly advances the broader fields of peptide biology and innate immunity. As a member of the cysteine-rich peptide (CRP) family, its characterization adds to our understanding of the vast structural and functional diversity of these molecules, which are pivotal elements of innate defense across invertebrates. nih.govresearchgate.net The structure of this compound, featuring a Cysteine-Stabilized αβ (CSαβ) motif, is a classic example of a compact, stable fold capable of potent biological activity. researchgate.net
The discovery that this compound's chitin-binding domain likely arose through convergent evolution, rather than from a common ancestor with plant or other invertebrate chitin-binding proteins, provides powerful evidence for how evolution can independently arrive at similar functional solutions. nih.govnih.gov This deepens our understanding of molecular evolution.
Finally, research into this compound and the immune system from which it originates continues to highlight the striking parallels between insect and mammalian innate immunity. nih.gov These systems share evolutionarily ancient principles of pathogen recognition and effector molecule deployment. nih.gov By dissecting the function and regulation of peptides like this compound, scientists can uncover fundamental principles of host defense that are relevant across the animal kingdom.
Conclusion
Summary of Key Research Findings and Contributions to Scarabaecin Understanding
Research into this compound has established it as a noteworthy member of the insect-derived antimicrobial peptides (AMPs). Initially isolated from the rhinoceros beetle, Oryctes rhinoceros, this compound was identified as a novel, cysteine-containing antifungal peptide with a molecular weight of approximately 4080 Da. nih.govscience.gov Its discovery added to the growing arsenal (B13267) of host defense peptides found in the Scarabaeidae family, which, despite being a vast group of insects, had relatively few characterized HDPs. nih.gov The primary structure and the cloning of its corresponding cDNA revealed no significant sequence similarity to previously reported proteins, marking it as a unique discovery. nih.govscience.gov
A significant contribution to the field has been the elucidation of this compound's primary function and spectrum of activity. Unlike many insect AMPs which target bacteria, this compound's strength lies in its antifungal properties. nih.govscience.gov It has demonstrated notable efficacy against several phytopathogenic fungi, including Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea. nih.gov Its activity against bacteria is comparatively weak, although some effect has been noted against Staphylococcus aureus. nih.govscience.gov Structurally, it is a cyclic, cysteine-rich peptide with two disulfide bonds. academicjournals.org A key finding was its chitin-binding property, which is central to its mechanism. nih.govsci-hub.se This suggests that this compound exerts its antifungal effect by targeting chitin (B13524), a crucial component of fungal cell walls, distinguishing its mode of action from many other AMPs that primarily disrupt cell membranes through pore formation. nih.gov This chitin-binding capability places this compound in a unique category of antimicrobial proteins. nih.gov
Identification of Remaining Knowledge Gaps and Future Research Imperatives
Despite the foundational knowledge established, significant gaps remain in the complete understanding of this compound. The precise mechanism of action following chitin binding is not fully understood. While liposome-leaking experiments suggest it does not form pores, the exact downstream events that lead to fungal death require further investigation. nih.gov Additionally, the full extent of its biological role within its host, the Oryctes rhinoceros beetle, is not completely clear. While it is understood to be a component of the innate immune system, its specific role in defending against particular fungal pathogens in the beetle's natural environment and its interaction with other immune effectors like rhinocerosin are areas ripe for exploration. mdpi.comannualreviews.orgresearchgate.net
Future research should prioritize several key areas. Firstly, a detailed structural analysis using techniques like NMR or X-ray crystallography would provide a three-dimensional view of the peptide, which could clarify its interaction with chitin and explain its unique structural properties compared to other chitin-binding proteins. sci-hub.se Secondly, the genetic regulation of this compound expression in response to different microbial challenges needs to be explored to understand how the beetle modulates its production. nih.gov Investigating the factors that trigger its synthesis could provide insights into insect immune responses. frontiersin.org Finally, exploring the potential for synergistic effects when this compound is combined with other AMPs or conventional antifungal agents could open new therapeutic avenues. researchgate.net Addressing these knowledge gaps is crucial for harnessing the full potential of this compound. atlantis-press.com
Broader Impact on Insect Immunity and Peptide-Derived Biocontrol Strategies
The study of this compound contributes significantly to the broader field of insect immunology, which views insects as a rich source of novel AMPs. nih.govjafs.com.plresearchgate.net The discovery of a unique, chitin-binding antifungal peptide underscores the diversity of molecular strategies that insects have evolved to combat pathogens. nih.govnih.govmdpi.com This diversity is a key factor in the evolutionary success of insects and provides a vast library of compounds for scientific exploration. nih.gov Research on peptides like this compound reinforces the understanding that insect AMPs are not just simple membrane disruptors but can have highly specific targets and mechanisms. researchgate.netmdpi.com
Furthermore, this compound has considerable potential in the development of new biocontrol strategies for agriculture. researchgate.net Its proven efficacy against major plant-pathogenic fungi makes it a promising candidate for a bio-pesticide. nih.govresearchgate.net Developing peptide-based agents like this compound offers an eco-friendly alternative to conventional chemical pesticides, which are often associated with environmental contamination and the development of resistance. bdschapters.comfftc.org.tw The application of such peptides could involve the creation of transgenic crops engineered to express the this compound gene, thereby conferring enhanced resistance to fungal diseases. academicjournals.org As the demand for sustainable agriculture grows, peptide-derived biocontrol agents represent an innovative and targeted approach to plant disease management, with this compound being a key example of a naturally derived solution. fftc.org.twumn.eduresearchgate.net
Q & A
Q. What are the foundational steps to identify research gaps in Scarabaecin’s biochemical properties?
To address this, researchers should:
- Conduct a systematic review of existing literature using databases like PubMed and SciFinder, prioritizing peer-reviewed studies over non-academic sources (e.g., avoid benchchem.com ).
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize gaps in mechanisms of action, toxicity profiles, or comparative efficacy against analogs .
- Use tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability of proposed studies .
Q. How should hypotheses about this compound’s mechanism of action be formulated?
- Begin with a literature-derived rationale : Identify conflicting reports (e.g., contradictory binding affinity data in kinase inhibition assays) and propose testable hypotheses to resolve them .
- Design experiments with positive/negative controls (e.g., known kinase inhibitors) and use orthogonal methods (e.g., SPR, ITC) to validate target engagement .
Q. What experimental designs are optimal for preliminary this compound toxicity studies?
- Follow OECD guidelines for acute toxicity testing , including dose-ranging studies in in vitro models (e.g., HepG2 cells) and in vivo rodent models.
- Use proteomic and metabolomic profiling to identify off-target effects, ensuring sample sizes (n ≥ 6) meet statistical power requirements (α = 0.05, β = 0.2) .
Q. How can researchers ensure data quality in this compound bioactivity assays?
- Implement blinded analysis and randomization in high-throughput screening to reduce bias.
- Validate assays using Z’-factor scores (>0.5 indicates robustness) and include replicate plates to assess intra- and inter-experimental variability .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacokinetic parameters?
Q. What strategies optimize this compound’s structure-activity relationship (SAR) analysis?
Q. How to design a longitudinal study for this compound’s chronic toxicity?
- Apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type):
Q. What methodologies address this compound’s instability in aqueous solutions?
- Conduct accelerated stability studies (ICH Q1A guidelines) under varied pH/temperature.
- Use HPLC-DAD/MS to track degradation products and apply Arrhenius kinetics to predict shelf life. Compare excipient formulations (e.g., cyclodextrins) for stabilization efficacy .
Methodological Best Practices
- Data reporting : Follow CONSORT guidelines for preclinical studies, including raw data deposition in repositories like ChEMBL .
- Conflict resolution : Use triangulation (combining quantitative LC-MS data with qualitative microscopy) to validate findings .
- Ethics compliance : Obtain institutional approval for animal studies (IACUC) and document informed consent for human-derived cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
